molecular formula C12H10O4 B14579206 5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione CAS No. 61530-07-2

5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione

Cat. No.: B14579206
CAS No.: 61530-07-2
M. Wt: 218.20 g/mol
InChI Key: DONUCMWXGCHUCJ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by its two hydroxyl groups at positions 5 and 7, and two methyl groups at positions 2 and 3 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione typically involves the oxidation of appropriate naphthalene derivatives. One common method is the oxidation of 2,3-dimethylnaphthalene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of higher quinones or carboxylic acids.

    Reduction: Formation of hydroquinones.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione involves its ability to interact with biological molecules through redox reactions. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dihydroxy-2-methylnaphthalene-1,4-dione
  • 2-(Bromomethyl)-5,8-dihydroxynaphthalene-1,4-dione

Uniqueness

5,7-Dihydroxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 5 and 7 enhances its redox activity, making it a potent antioxidant. Additionally, the methyl groups at positions 2 and 3 provide steric hindrance, influencing its reactivity and interaction with biological targets.

Properties

CAS No.

61530-07-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5,7-dihydroxy-2,3-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-5-6(2)12(16)10-8(11(5)15)3-7(13)4-9(10)14/h3-4,13-14H,1-2H3

InChI Key

DONUCMWXGCHUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=C(C=C2O)O)C

Origin of Product

United States

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